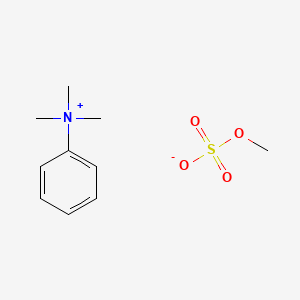

Phenyltrimethylammonium methosulfate

Description

Historical Context and Evolution of Quaternary Ammonium (B1175870) Salts in Synthetic Chemistry

The investigation of quaternary ammonium compounds dates back to the early 20th century. In 1916, Jacobs and Heidelberg first highlighted their biocidal properties. proquimia.com A significant advancement came in 1935 when Domagk demonstrated that attaching an aliphatic group to the quaternary nitrogen enhanced these properties, leading to the development of alkyl dimethyl benzyl (B1604629) ammonium chloride (ADBAC), considered the first-generation QAC. proquimia.com

The evolution of QACs is often categorized into "generations," each representing improvements in activity and functionality through synthetic modifications:

First Generation: Represented by compounds like benzalkonium chloride (ADBAC), these were the simplest forms. proquimia.comaldebaransistemas.com

Second Generation: Developed through substitutions on the aromatic ring, such as the ethyl group in alkyl dimethyl ethylbenzyl ammonium chloride (ADEBAC), which offered improved biocidal activity. proquimia.com

Third Generation: Created in 1955, this generation involved mixtures of first and second-generation compounds, resulting in enhanced detergency and biocidal action with lower toxicity. proquimia.comaldebaransistemas.com

Fourth Generation: Arising in 1965 from technical advances in chemical synthesis, this generation includes "twin-chain" or "dual-chain" quats like didecyl dimethyl ammonium chloride (DDAC). These compounds, lacking a benzene (B151609) ring, showed superior performance, especially in the presence of hard water or organic loads. proquimia.comaldebaransistemas.com

Fifth Generation: These are formulations that mix fourth-generation compounds with earlier generations to achieve a broader spectrum of activity against various microorganisms. proquimia.comaldebaransistemas.com

This progression highlights a continuous drive in synthetic chemistry to refine the molecular architecture of QACs for specific and more effective applications. environex.net.au

Classification and Structural Diversity of Quaternary Ammonium Compounds Relevant to Phenyltrimethylammonium (B184261) Methosulfate

The vast structural diversity of QACs allows for their classification based on several criteria. Structurally, all QACs share a common feature: a quaternary ammonium cation, [NR₄]⁺, where 'R' can be a variety of organic groups, such as alkyl or aryl chains. wikipedia.orgmdpi.com

One primary classification is based on the number of quaternary nitrogen atoms in the molecule: nih.govnih.gov

Mono-QACs: Contain a single quaternary nitrogen atom. Phenyltrimethylammonium methosulfate falls into this category.

Bis-QACs (Gemini QACs): Contain two quaternary nitrogen atoms, typically separated by a linker chain.

Poly-QACs: Contain multiple quaternary nitrogen atoms, often as part of a polymer backbone.

A more detailed classification is based on the nature of the four organic groups attached to the nitrogen atom. This is particularly relevant for understanding the properties of this compound, which contains both aryl and alkyl substituents.

Interactive Table: Classification of Quaternary Ammonium Compounds

| Classification Group | General Structure/Description | Example(s) |

|---|---|---|

| Alkyltrimethyl Ammonium Compounds (ATMACs) | One long alkyl chain and three methyl groups. | Cetyltrimethylammonium chloride |

| Dialkyldimethyl Ammonium Compounds (DADMACs) | Two long alkyl chains and two methyl groups. | Didecyldimethylammonium chloride (DDAC) |

| Benzylalkyldimethyl Ammonium Compounds (BACs/ADBACs) | A benzyl group, one long alkyl chain, and two methyl groups. | Benzalkonium chloride |

| Aryltrimethyl Ammonium Compounds | An aryl group (like phenyl) and three methyl groups. | This compound |

| Heterocyclic Ammonium Compounds | The nitrogen atom is part of a heterocyclic ring system. | Cetylpyridinium chloride |

This compound is structurally defined as a mono-QAC. Its cation, phenyltrimethylammonium ([C₆H₅N(CH₃)₃]⁺), consists of a phenyl group and three methyl groups attached to the central nitrogen atom. This structure combines aromatic and aliphatic features, influencing its chemical behavior and potential applications in research, such as its use in functionalizing polymers for anion exchange membranes. researchgate.net

Significance of Anion Influence in Quaternary Ammonium Compound Reactivity and Applications

While the cationic part of the QAC is responsible for its primary function and surface activity, the accompanying anion (counter-ion) plays a crucial, albeit secondary, role. youtube.comnih.gov The anion is essential for charge neutrality and significantly influences the compound's physical properties, such as solubility, crystallinity, and compatibility with different formulations. youtube.comnih.gov

Common anions found in QACs include halides (chloride, bromide) and sulfates. youtube.com The choice of anion can be critical for specific applications. For example, chloride salts are often used in liquid fabric softeners, while sulfate (B86663) salts are common in dryer anti-cling strips. easytop.co.il The anion can also impact the compound's stability and reactivity in certain chemical environments.

In This compound , the anion is methyl sulfate (CH₃SO₄⁻), also known as methosulfate. The methosulfate anion is larger and has a different charge distribution compared to a simple halide ion. This can affect the salt's solubility in various solvents and its hygroscopicity. In synthetic chemistry, the choice of a non-coordinating or weakly coordinating anion like methosulfate can be advantageous in reactions where the anion might otherwise interfere with the cationic reagent or a catalyst. For instance, behentrimonium methosulfate, another QAC featuring this anion, is valued in cosmetic formulations for its conditioning properties, which are influenced by the complete salt structure, including the methosulfate anion. specialchem.com Research into anion exchange membranes has also utilized phenyltrimethylammonium functional groups, where the properties of the entire ionic structure are critical for ion conductivity. researchgate.net

Data Tables

Table 1: Physicochemical Properties of this compound This data is compiled from publicly available chemical databases.

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C₁₀H₁₇NO₄S | nih.gov |

| Molecular Weight | 247.31 g/mol | nih.gov |

| CAS Number | 28001-58-3 | |

| Synonyms | N,N,N-trimethylanilinium methyl sulfate, Trimethylphenylammonium methyl sulfate | nih.gov |

| Cation Component | Phenyltrimethylammonium | nih.gov |

| Anion Component | Methyl sulfate | nih.gov |

Table 2: Compound Names Mentioned in this Article

| Compound Name | Abbreviation (if any) |

|---|---|

| This compound | |

| Alkyl dimethyl benzyl ammonium chloride | ADBAC |

| Alkyl dimethyl ethylbenzyl ammonium chloride | ADEBAC |

| Benzalkonium chloride | BAC |

| Didecyl dimethyl ammonium chloride | DDAC |

| Cetyltrimethylammonium chloride | |

| Cetylpyridinium chloride | |

| Behentrimonium methosulfate | |

| Methyl sulfate |

Properties

IUPAC Name |

methyl sulfate;trimethyl(phenyl)azanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N.CH4O4S/c1-10(2,3)9-7-5-4-6-8-9;1-5-6(2,3)4/h4-8H,1-3H3;1H3,(H,2,3,4)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVPMMSKYNHPFOI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)C1=CC=CC=C1.COS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9022281 | |

| Record name | Phenyltrimethylammonium methosulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28001-58-3 | |

| Record name | Phenyltrimethylammonium methosulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028001583 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenyltrimethylammonium methosulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHENYLTRIMETHYLAMMONIUM METHOSULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N6ETI313C1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Methodologies for Phenyltrimethylammonium Methosulfate Production

Established Synthetic Pathways for Phenyltrimethylammonium (B184261) Methosulfate

The most well-established and widely utilized method for the synthesis of phenyltrimethylammonium methosulfate is the quaternization of an aniline (B41778) derivative. This reaction, a variant of the Menshutkin reaction, involves the methylation of a tertiary amine.

The primary route for industrial production involves the reaction of N,N-dimethylaniline with a methylating agent, typically dimethyl sulfate (B86663). This reaction is generally carried out in a solvent, and the product, this compound, precipitates out of the solution. wikipedia.org

A detailed and reliable laboratory-scale preparation involves dissolving N,N-dimethylaniline in a suitable solvent like toluene (B28343). The solution is heated, and dimethyl sulfate is added portion-wise. The product, also known as phenyltrimethylammonium sulfomethylate, crystallizes upon cooling and can be isolated by filtration with high yields.

Table 1: Conventional Synthesis of this compound

| Reactant 1 | Reactant 2 | Solvent | Temperature | Reaction Time | Yield |

|---|---|---|---|---|---|

| N,N-dimethylaniline | Dimethyl sulfate | Toluene | 40°C | 20 minutes (addition) + cooling | 89-94% |

| Aniline | Methanol (B129727) (in excess) | Sulfuric acid (catalyst) | 210-215°C | 4 hours | ~96% (of N,N-dimethylaniline) |

The reaction using aniline and methanol proceeds via the initial formation of N,N-dimethylaniline, which is then quaternized. alfa-chemistry.com This method, while effective, often requires high temperatures and pressures, necessitating specialized equipment like autoclaves. alfa-chemistry.com

Novel Methodologies and Process Intensification in this compound Synthesis

To enhance efficiency, safety, and scalability, novel methodologies and process intensification techniques are being explored for the synthesis of quaternary ammonium (B1175870) salts, including this compound.

Continuous Flow Synthesis: Continuous flow reactors offer significant advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, and greater consistency in product quality. mdpi.comrsc.orgnih.govresearchgate.net For the synthesis of quaternary ammonium compounds, continuous processes can be performed at elevated temperatures and pressures, significantly reducing reaction times. mdpi.com For instance, a continuous process for the quaternization of tertiary amines with alkyl halides has been developed, operating at temperatures between 50°C and 140°C and pressures of 12 to 65 bar in a tubular reactor. almacgroup.com This approach can potentially be adapted for the synthesis of this compound, leading to higher throughput and reduced by-product formation. almacgroup.com

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. nih.govresearchgate.netbiomedres.usresearchgate.netnih.govmdpi.com In the synthesis of quaternary ammonium salts, microwave-assisted methods have demonstrated comparable or even better yields than conventional heating but with dramatically reduced reaction times, often from hours to minutes. nih.govresearchgate.net These reactions can frequently be conducted in the absence of a solvent, which aligns with the principles of green chemistry. nih.govresearchgate.net While specific data for this compound is not extensively published, studies on analogous heterocyclic quaternary ammonium salts show yields ranging from 73% to 95% in under 10 minutes of microwave heating. nih.govnih.gov

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, can also enhance reaction rates and yields. mdpi.comunive.it Ultrasound irradiation can promote the efficient synthesis of various heterocyclic compounds, and this technology is being explored for the production of quaternary ammonium salts. mdpi.com The advantages include milder reaction conditions and shorter reaction times. For example, ultrasound-assisted synthesis of certain heterocyclic compounds has been shown to increase yields from the 50-60% range to over 80-90% while significantly reducing the reaction time. mdpi.com

Green Chemistry Approaches and Sustainable Production of this compound

The principles of green chemistry are increasingly influencing the synthesis of chemical compounds, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Alternative Methylating Agents: A significant green alternative to the highly toxic and corrosive dimethyl sulfate is dimethyl carbonate (DMC). unive.itrsc.orgresearchgate.netresearchgate.netgoogle.com DMC is a non-toxic and biodegradable reagent. unive.itrsc.org The methylation of amines using DMC can be tuned by temperature; at higher temperatures, methylation is favored. rsc.org This process often utilizes solid bases like alkaline carbonates, which are safer to handle and avoid the formation of problematic inorganic salt by-products. rsc.org The synthesis of quaternary ammonium salts from ammonium salts and dialkyl carbonates can also be catalyzed by ionic liquids. researchgate.net

Phase-Transfer Catalysis: Phase-transfer catalysis (PTC) is a technique that facilitates the reaction between reactants present in different immiscible phases (e.g., solid-liquid or liquid-liquid). nih.gov By employing a phase-transfer catalyst, such as a quaternary ammonium or phosphonium (B103445) salt, the rate of reaction can be significantly increased, often under milder conditions. nih.gov This can lead to reduced energy consumption and the use of less hazardous solvents, contributing to a greener synthetic process.

Use of Greener Solvents: The choice of solvent plays a crucial role in the environmental impact of a chemical process. Research into greener solvents for quaternization reactions is ongoing. While toluene is commonly used in the established synthesis, exploring alternatives with better environmental and safety profiles is a key area of green chemistry.

Advanced Purification and Isolation Techniques for Research-Grade this compound

Achieving high purity is essential for the use of this compound in research and specialized applications. Advanced purification and isolation techniques are employed to remove unreacted starting materials, by-products, and other impurities.

Recrystallization: Recrystallization is a fundamental technique for purifying solid compounds. The selection of an appropriate solvent system is critical. For this compound, which is a salt, a common approach is to find a solvent in which the compound is soluble at elevated temperatures but sparingly soluble at room temperature or below. A mixture of solvents can also be effective. The crude product is dissolved in a minimal amount of hot solvent, and upon cooling, the purified compound crystallizes out, leaving impurities in the solution. The crystals are then collected by filtration and dried.

Chromatographic Techniques: For achieving very high purity, chromatographic methods are indispensable.

Thin-Layer Chromatography (TLC): TLC is a valuable analytical tool for monitoring the progress of the synthesis and assessing the purity of the final product. By comparing the retention factor (Rf) of the product to that of the starting materials on a TLC plate, the presence of impurities can be quickly determined.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for both the analysis and purification of quaternary ammonium salts. Reversed-phase HPLC, often with the addition of an ion-pairing reagent to the mobile phase, is a common method for separating these polar compounds. For preparative HPLC, the collected fractions containing the pure compound are combined, and the solvent is removed to yield the research-grade product.

Spectroscopic Analysis: The identity and purity of the final product are confirmed using spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) provides detailed information about the molecular structure. chemicalbook.com Mass spectrometry (MS) confirms the molecular weight of the cation. chemicalbook.com

Catalytic Applications of Phenyltrimethylammonium Methosulfate in Organic Synthesis

Phenyltrimethylammonium (B184261) Methosulfate as a Phase Transfer Catalyst (PTC)

Phase transfer catalysis is a powerful technique in synthetic organic chemistry that facilitates reactions between immiscible reactants, such as an aqueous-soluble nucleophile and an organic-soluble substrate. operachem.comjetir.org The phase transfer catalyst, in this case, the phenyltrimethylammonium cation, transports the nucleophile from the aqueous phase to the organic phase, where the reaction can proceed. operachem.commdpi.com This methodology offers several advantages, including the use of inexpensive and environmentally benign solvents like water, milder reaction conditions, and often improved reaction rates and yields. jetir.orgjetir.org

Mechanistic Understanding of Interfacial Phenomena in PTMAMS-Catalyzed Systems

The mechanism of phase transfer catalysis involving quaternary ammonium (B1175870) salts like PTMAMS is generally understood to occur at the interface between the two immiscible phases. mdpi.comresearchgate.net There are two predominant mechanistic models: the Starks' extraction mechanism and the Makosza interfacial mechanism.

In the Starks' extraction mechanism , the quaternary ammonium cation (Q⁺), here phenyltrimethylammonium, forms an ion pair with the anion (Y⁻) from the aqueous phase. This ion pair, [Q⁺Y⁻], is sufficiently lipophilic to be extracted into the organic phase. Once in the organic phase, the anion is weakly solvated, rendering it highly reactive towards the organic substrate (RX) to form the product (RY). The resulting quaternary ammonium salt with the leaving group anion ([Q⁺X⁻]) then returns to the aqueous phase or the interface for another cycle. The efficiency of this process is influenced by factors such as the lipophilicity of the catalyst and the nature of the anion. researchgate.net

The Makosza interfacial mechanism is particularly relevant for the generation of carbanions from weak C-H acids using a concentrated aqueous base. mdpi.comresearchgate.net In this model, the deprotonation of the organic substrate occurs at the interface of the organic and aqueous phases. The resulting carbanion forms a tight ion pair with the inorganic cation (e.g., Na⁺) at the interface. The role of the phase transfer catalyst is to then extract this carbanion from the interface into the bulk organic phase by exchanging its own counter-ion (e.g., methosulfate) for the carbanion. This lipophilic ion pair [Q⁺-Substrate⁻] then reacts within the organic phase. operachem.commdpi.com

The rate of these reactions is significantly influenced by the agitation speed, which increases the interfacial area between the phases, thereby enhancing the rate of anion transfer. operachem.com The structure of the quaternary ammonium salt is also crucial; for instance, catalysts with long alkyl chains are primarily partitioned in the organic phase and facilitate transfer at the interface, whereas smaller, more hydrophilic catalysts may partition more readily between the two phases. operachem.com

Applications of PTMAMS in Fine Chemical Synthesis

Phase transfer catalysis is a widely used method in the synthesis of fine chemicals due to its efficiency and selectivity. jetir.org While specific examples detailing the use of PTMAMS are not extensively documented in readily available literature, the applications of closely related quaternary ammonium salts suggest its potential utility in a variety of transformations. These reactions include nucleophilic substitutions, alkylations, and oxidations. nih.govrsc.orgresearchgate.net

For example, the Williamson ether synthesis, a fundamental reaction for the preparation of ethers, can be efficiently carried out under phase transfer conditions. jetir.orgchemicalforums.com In a typical setup, an alcohol or phenol (B47542) is deprotonated by an aqueous base, and the resulting alkoxide or phenoxide is transferred by the PTC into an organic solvent to react with an alkyl halide. The use of PTC in this context avoids the need for anhydrous solvents and strong, hazardous bases like sodium hydride. jetir.orgchemicalforums.com Given its structure, PTMAMS would be a suitable catalyst for such transformations.

Alkylation reactions of active methylene (B1212753) compounds, such as hydantoins, are also well-suited to phase transfer catalysis, providing high yields of C-alkylated products under mild conditions. nih.gov These reactions are important in the synthesis of various heterocyclic compounds that are precursors to more complex molecules.

Catalysis of Pharmaceutical Intermediate Production by PTMAMS

The synthesis of active pharmaceutical ingredients (APIs) often involves multiple steps, with pharmaceutical intermediates being key building blocks. nih.govbeilstein-journals.orgnih.gov Phase transfer catalysis plays a significant role in the industrial production of these intermediates by enabling efficient, scalable, and cost-effective synthetic routes. researchgate.netnih.gov

The structural features of many pharmaceutical intermediates make their synthesis amenable to PTC. For instance, the formation of ether linkages or the alkylation of nitrogen and sulfur atoms are common steps in the synthesis of various drugs. researchgate.net PTC is particularly valuable for the synthesis of chiral pharmaceutical intermediates, where maintaining stereochemical integrity is crucial. nih.gov

While direct reports on the use of PTMAMS in specific, large-scale pharmaceutical intermediate syntheses are limited in public literature, the principles of PTC suggest its applicability. The ability to conduct reactions in biphasic systems with simple work-up procedures is highly advantageous in industrial settings, reducing both cost and environmental impact. nih.gov

Development of Stereoselective and Enantioselective Catalysis with PTMAMS Derivatives

A major advancement in phase transfer catalysis has been the development of chiral, non-racemic catalysts for asymmetric synthesis. nih.govbohrium.com These catalysts, typically derived from naturally occurring chiral sources like cinchona alkaloids, can induce enantioselectivity in a variety of reactions, including alkylations, Michael additions, and epoxidations. nih.govmdpi.comorganic-chemistry.org

The mechanism of enantioselection in chiral PTC involves the formation of a tight ion pair between the chiral quaternary ammonium cation and the prochiral nucleophile (e.g., an enolate). beilstein-journals.org This ion pair adopts a specific, diastereomeric conformation due to non-covalent interactions (e.g., hydrogen bonding, π-π stacking) with the chiral scaffold of the catalyst. The electrophile then approaches this complex from the sterically less hindered face, leading to the preferential formation of one enantiomer of the product. beilstein-journals.org

While Phenyltrimethylammonium methosulfate itself is achiral, its core structure can be modified to create chiral derivatives. By replacing one or more of the methyl groups with a chiral substituent, or by incorporating the quaternary nitrogen into a chiral backbone, it is possible to design new chiral phase transfer catalysts. nih.govorganic-chemistry.org The development of such catalysts derived from readily available starting materials is an active area of research, aiming to provide efficient and practical methods for the synthesis of enantiomerically enriched fine chemicals and pharmaceuticals. bohrium.comrsc.org

This compound as a Methylation Reagent

Beyond its role as a phase transfer catalyst, PTMAMS can also serve as a methylation reagent, providing a source of a methyl group for the functionalization of various nucleophiles. This dual reactivity stems from the nature of the quaternary ammonium salt.

O-Methylation Reactions Facilitated by PTMAMS

The O-methylation of phenols to produce aryl methyl ethers is a common transformation in organic synthesis. researchgate.net While traditional methylating agents like dimethyl sulfate (B86663) and methyl iodide are effective, they are also highly toxic and carcinogenic. researchgate.net Phenyltrimethylammonium salts, including PTMAMS, have emerged as alternative methylating agents under certain conditions. researchgate.net

The general reaction involves the heating of a phenol with a phenyltrimethylammonium salt, often in the presence of a base. researchgate.net The mechanism is believed to proceed via the deprotonation of the phenol to form a phenoxide, which then acts as a nucleophile. The phenoxide can attack one of the methyl groups of the phenyltrimethylammonium cation, leading to the formation of the corresponding anisole (B1667542) derivative and triphenylamine (B166846) as a byproduct.

Research into the O-methylation of various phenolic compounds using tetramethylammonium (B1211777) hydroxide (B78521) (TMAH), a related quaternary ammonium compound, under microwave irradiation has shown high yields and selectivity. researchgate.net This method avoids C-methylated byproducts and works for phenols bearing both electron-donating and electron-withdrawing groups. researchgate.net The data from these studies provide a useful reference for the potential efficacy of PTMAMS in similar reactions.

Below is a table summarizing the O-methylation of various phenolic compounds using tetramethylammonium hydroxide (TMAH), which serves as a model for the reactivity expected from PTMAMS under similar conditions.

Table 1: O-Methylation of Phenolic Compounds with Tetramethylammonium Hydroxide (TMAH) under Microwave Irradiation researchgate.net

| Entry | Phenolic Compound | Product | Yield (%) |

| 1 | Phenol | Anisole | 92 |

| 2 | 4-Methylphenol | 4-Methylanisole | 95 |

| 3 | 4-Methoxyphenol | 1,4-Dimethoxybenzene | 94 |

| 4 | 4-Chlorophenol | 4-Chloroanisole | 96 |

| 5 | 4-Nitrophenol | 4-Nitroanisole | 98 |

| 6 | 2-Naphthol | 2-Methoxynaphthalene | 93 |

| 7 | Vanillin | Veratraldehyde | 91 |

Reaction conditions: Phenolic compound (1 mmol), TMAH (1 mmol), in ethanol (B145695) under microwave irradiation at 120°C for less than 30 minutes. Yields are based on gas chromatography (GC) or are isolated yields.

N-Methylation Reactions Utilizing PTMAMS

There is no available scientific literature that specifically documents the use of this compound as a catalyst or reagent in N-methylation reactions. Research in this area has focused on other salts within the same chemical family. For instance, phenyltrimethylammonium iodide has been investigated as a methylating agent for the monoselective N-methylation of amides and indoles. Similarly, both phenyltrimethylammonium bromide and iodide have been employed in nickel-catalyzed C-H bond methylation. However, these findings cannot be directly attributed to the methosulfate variant.

Investigation of Substrate Scope and Selectivity in PTMAMS-Mediated Methylations

Due to the absence of studies on PTMAMS-mediated methylation reactions, there is no data available to construct a detailed analysis of its substrate scope or selectivity. The efficiency of a catalyst, its compatibility with various functional groups, and the chemo-, regio-, and stereoselectivity of the reactions it mediates are all critical aspects that must be determined through empirical research. Without such studies for PTMAMS, any discussion on this topic would be purely speculative.

Exploration of Other Catalytic Roles and Diverse Reaction Types

A thorough search has not revealed any documented catalytic roles for this compound beyond the scope of methylation. The exploration of a compound's catalytic versatility typically involves screening it in a variety of reaction types. As there is no foundational research establishing its activity in a primary role, such as methylation, it is unsurprising that its application in other diverse catalytic transformations has not been reported. The general use of quaternary ammonium salts as phase-transfer catalysts is known, but specific studies detailing the performance and scope of PTMAMS in this capacity are not available.

Mechanistic Investigations of Phenyltrimethylammonium Methosulfate Mediated Reactions

Elucidation of Reaction Mechanisms in PTMAMS Catalysis

In reactions involving PTMAMS, the phenyltrimethylammonium (B184261) cation can act as a phase-transfer catalyst (PTC). In such a system, the quaternary ammonium (B1175870) salt transports a reactant from one phase (e.g., aqueous) into another (e.g., organic), where the reaction can proceed more efficiently. The catalytic cycle would involve the cation pairing with an anionic reactant, shuttling it across the phase boundary, and then returning to the initial phase after the product is formed.

General mechanisms in catalysis can be broadly categorized as homogeneous, where the catalyst is in the same phase as the reactants, or heterogeneous, where it is in a different phase. numberanalytics.com The specific mechanism of a PTMAMS-mediated reaction would depend on the nature of the reactants and the solvent system employed. Key to understanding the mechanism is the identification of elementary steps, which can be unimolecular or bimolecular, and the characterization of any reaction intermediates and transition states. youtube.com

Spectroscopic and Kinetic Studies on the Role of the Phenyltrimethylammonium Cation in Reaction Pathways

The phenyltrimethylammonium cation is a crucial component of PTMAMS, and its role in reaction pathways can be investigated through a combination of spectroscopic and kinetic studies. The structure of this quaternary ammonium ion, with its charged nitrogen center and aromatic phenyl group, dictates its interaction with other species in the reaction mixture.

Spectroscopic techniques are invaluable for probing the structure and environment of the cation during the reaction. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy can monitor changes in the chemical shifts of the protons on the phenyl ring and the methyl groups, providing insight into ion-pairing and interactions with substrates. purdue.edu Infrared (IR) spectroscopy can be used to observe changes in vibrational frequencies, which can also indicate interactions with other molecules. nih.gov

Kinetic studies are essential for quantifying the effect of the cation on the reaction rate. scispace.com By systematically varying the concentration of PTMAMS and other reactants, a rate law can be determined. numberanalytics.com This mathematical expression relates the reaction rate to the concentrations of the species involved and can provide strong evidence for a proposed mechanism. For instance, a first-order dependence on the concentration of the phenyltrimethylammonium cation would suggest its direct involvement in the rate-determining step of the reaction. researchgate.net

Table 1: Spectroscopic and Kinetic Methods for Cation Analysis

| Technique | Information Obtained | Application to Phenyltrimethylammonium Cation |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) | Chemical environment, structural changes, ion-pairing | Monitoring shifts in phenyl and methyl proton signals to detect interactions. |

| Infrared (IR) Spectroscopy | Vibrational modes, functional group interactions | Observing frequency shifts of C-N or aromatic C-H bonds upon complexation. |

| UV-Visible Spectroscopy | Electronic transitions, formation of charge-transfer complexes | Detecting the formation of intermediates involving the aromatic ring. |

| Mass Spectrometry | Identification of intermediates and products, reaction monitoring | Analyzing reaction aliquots to identify species containing the cation. purdue.edu |

| Kinetic Rate Studies | Reaction order, rate constants, activation energy | Determining the dependence of the reaction rate on the cation concentration. scispace.com |

Analysis of the Influence of the Methosulfate Anion on Reaction Kinetics and Thermodynamics

While the cation often receives more attention in phase-transfer catalysis, the counter-anion, in this case, methosulfate (CH₃SO₄⁻), can also significantly influence the reaction. Its impact on reaction kinetics and thermodynamics can be analyzed through various experimental approaches.

The thermodynamics of the reaction can also be affected by the anion. nih.gov Isothermal titration calorimetry (ITC) can be used to measure the enthalpy and entropy changes associated with ion-pairing and other interactions in the solution, providing a complete thermodynamic profile of the system. nih.gov The ionic strength of the medium, which is influenced by the concentration of PTMAMS, can also have a pronounced effect on the reaction rate, known as the salt effect. researchgate.netniscpr.res.in For reactions between ions, an increase in ionic strength can either increase or decrease the rate, depending on whether the reacting ions have similar or opposite charges.

Table 2: Thermodynamic Parameters and Their Investigation

| Thermodynamic Parameter | Definition | Method of Investigation |

|---|---|---|

| Enthalpy of Reaction (ΔH) | The heat absorbed or released during the reaction. | Isothermal Titration Calorimetry (ITC), Differential Scanning Calorimetry (DSC). nih.gov |

| Entropy of Reaction (ΔS) | The change in disorder or randomness of the system. | Calculated from Gibbs free energy and enthalpy changes. nih.gov |

| Gibbs Free Energy (ΔG) | The energy available to do useful work; determines spontaneity. | Calculated from the equilibrium constant (ΔG = -RTlnK). |

| Activation Energy (Ea) | The minimum energy required to initiate the reaction. | Arrhenius plots from temperature-dependent kinetic studies. niscpr.res.innih.gov |

Computational and Theoretical Modeling of PTMAMS Catalytic Cycles

Computational and theoretical modeling are powerful tools for gaining a deeper, atom-level understanding of catalytic cycles. mdpi.comresearchgate.net These methods can complement experimental findings by providing detailed information about transient species, such as transition states, which are often difficult to observe directly.

Density Functional Theory (DFT) is a widely used quantum chemical method to investigate reaction mechanisms. researchgate.net For a PTMAMS-mediated reaction, DFT calculations can be used to:

Optimize the geometries of reactants, products, intermediates, and transition states.

Calculate the energies of these species to map out the potential energy surface of the reaction. nih.gov

Determine the activation barriers for different possible reaction pathways, helping to identify the most favorable mechanism. researchgate.net

Simulate spectroscopic properties (e.g., NMR chemical shifts, IR frequencies) that can be compared with experimental data for validation of the proposed structures.

Role of Phenyltrimethylammonium Methosulfate in Derivatization Strategies

Phenyltrimethylammonium (B184261) Methosulfate and its Analogs as Derivatization Reagents for Analytical Chemistry

Phenyltrimethylammonium salts serve as potent alkylating agents, with their reactivity centered on the transfer of a methyl group to an analyte. Although information specifically on phenyltrimethylammonium methosulfate is limited in scientific literature, its analogs, particularly m-(trifluoromethyl)phenyltrimethylammonium hydroxide (B78521) (TMTFTH) and trimethylanilinium hydroxide (TMAH), are well-documented and provide significant insight into the potential applications of this class of reagents. nih.govnih.gov These reagents are especially useful for the derivatization of compounds containing active hydrogens, such as those found in carboxylic acids, phenols, and alcohols.

Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Derivatization is a crucial step in GC-MS analysis for many non-volatile or thermally labile compounds, as it increases their volatility and improves chromatographic peak shape. nih.gov Phenyltrimethylammonium salts, particularly TMTFTH and TMAH, have been effectively utilized as derivatization reagents for a variety of analytes. nih.govnih.govsigmaaldrich.com

The primary mechanism of action for these reagents is methylation. For instance, TMAH is a preferred reagent for the methylation of barbiturates, sedatives, xanthine (B1682287) bases, and fatty acids. sigmaaldrich.com It can be employed in a technique known as "flash alkylation," where the derivatization occurs directly in the heated injection port of the gas chromatograph. sigmaaldrich.com This rapid methylation process is advantageous as it can minimize the degradation of thermally sensitive compounds like phenobarbital. sigmaaldrich.com

Similarly, TMTFTH has been demonstrated to be a highly effective derivatization agent, particularly for the analysis of fatty acids in various sample types. nih.gov Studies have shown that TMTFTH derivatization can be less labor-intensive and offer high reproducibility and derivatization efficiency compared to other methods. nih.gov The reaction with TMTFTH often involves an incubation step to ensure complete derivatization. nih.gov

Interactive Data Table: Comparison of Derivatization Reagents for GC-MS

| Reagent | Target Analytes | Key Advantages | Reaction Conditions |

| m-(trifluoromethyl)phenyltrimethylammonium hydroxide (TMTFTH) | Fatty acids, Alcohols, Phenols | High efficiency and reproducibility, less work-intensive. | Often requires an overnight incubation. nih.gov |

| Trimethylanilinium hydroxide (TMAH) | Barbiturates, Sedatives, Fatty acids | Suitable for "flash alkylation" in the GC inlet, minimizes degradation of thermally labile compounds. sigmaaldrich.com | High temperatures (200-300°C) in the GC injection port. sigmaaldrich.com |

Derivatization for High-Performance Liquid Chromatography (HPLC) Analysis

While phenyltrimethylammonium salts are well-established for GC-MS derivatization, their application in High-Performance Liquid Chromatography (HPLC) is not as extensively documented. Derivatization for HPLC typically aims to introduce a chromophoric or fluorophoric tag to the analyte to enhance its detection by UV-Vis or fluorescence detectors, especially for compounds lacking these properties. sdiarticle4.com

Currently, there is a lack of specific studies detailing the use of this compound or its common analogs like TMTFTH and TMAH as pre-column or post-column derivatization reagents for HPLC analysis. The primary function of these reagents is methylation, which does not inherently add a UV-absorbing or fluorescent moiety to the target molecule. Therefore, their direct utility for enhancing detection in conventional HPLC systems is limited.

However, it is conceivable that in specific applications, the methylation of certain functional groups could indirectly influence HPLC separation or detection. For instance, altering the polarity of a molecule through methylation could change its retention characteristics on a reversed-phase column. Furthermore, if the resulting methylated product is subsequently analyzed by a mass spectrometric detector coupled to the HPLC (LC-MS), the change in molecular weight could be used for detection and quantification. Despite these theoretical possibilities, the current body of scientific literature does not provide significant evidence for the routine use of phenyltrimethylammonium salts as HPLC derivatization agents.

Characterization of Specific Reaction Products Formed in Derivatization Processes

A thorough understanding of the reaction products formed during derivatization is critical for accurate data interpretation. With phenyltrimethylammonium salts, the primary reaction product is the methylated analyte. For example, carboxylic acids are converted to their corresponding methyl esters.

However, studies with the analog m-(trifluoromethyl)phenyltrimethylammonium hydroxide (TMTFTH) have revealed the formation of additional, and sometimes unexpected, reaction products. nih.govresearchgate.net When TMTFTH is used to derivatize alcohols, in addition to the expected methyl ethers, the formation of (trifluoromethyl)phenyl ethers has also been observed. nih.govresearchgate.net

The extent of the formation of these different ether derivatives can vary depending on the type of alcohol being derivatized. nih.gov In the case of polyfunctional alcohols, such as glycerol, a complex mixture of methyl, (trifluoromethyl)phenyl, and mixed ethers can be produced. nih.gov The identification of these multiple reaction products is typically achieved through the interpretation of their electron ionization (EI) mass spectra. nih.gov This knowledge is particularly important for the analysis of complex samples, such as those encountered in the study of artists' materials, where various natural oils, resins, and waxes may be present. nih.govresearchgate.net

Interactive Data Table: Reaction Products with m-(trifluoromethyl)phenyltrimethylammonium hydroxide (TMTFTH)

| Analyte Type | Primary Reaction Product | Secondary Reaction Product(s) |

| Carboxylic Acids | Methyl Esters | - |

| Alcohols | Methyl Ethers | (Trifluoromethyl)phenyl Ethers nih.govresearchgate.net |

| Polyfunctional Alcohols (e.g., Glycerol) | Methyl Ethers | (Trifluoromethyl)phenyl Ethers, Mixed Ethers nih.gov |

Strategic Applications in Sample Preparation for Complex Biological and Environmental Matrices

For biological samples, techniques such as liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are commonly employed for initial cleanup and concentration. tiaft.org Following these extraction steps, a derivatization step using a reagent like trimethylanilinium hydroxide (TMAH) can be performed. For example, TMAH has been used for the on-column methylation of drugs like phenytoin (B1677684) in biological fluids prior to GC analysis. sigmaaldrich.comnih.gov This approach simplifies the sample preparation process and allows for the rapid analysis of the target drug.

In the context of environmental analysis, the determination of polar herbicides in water samples often requires derivatization to make them amenable to GC-MS analysis. nih.gov Trimethylanilinium hydroxide has been successfully used for the methylation of acidic herbicides, allowing for their sensitive and specific detection. nih.gov The derivatization reaction can be optimized for factors such as reaction time and temperature to ensure complete conversion of the analytes to their methyl derivatives. nih.gov The use of such derivatization strategies is essential for monitoring the presence and levels of these pollutants in the environment. nih.govsemanticscholar.org

While direct applications of this compound are not widely reported, the successful use of its analogs in these complex matrices highlights the potential of this class of reagents in analytical protocols for both biological and environmental monitoring. The ability to convert polar, non-volatile analytes into more volatile and chromatographically amenable derivatives makes them a valuable tool for analysts working with challenging sample types.

Phenyltrimethylammonium Methosulfate in the Context of Ionic Liquids Research

Phenyltrimethylammonium (B184261) Methosulfate as a Cationic Component in Novel Ionic Liquid Formulations

The phenyltrimethylammonium ([PhTMA]⁺) cation serves as a versatile building block for the creation of new ionic liquids. Its structure, featuring a rigid phenyl group and three methyl groups attached to a central nitrogen atom, allows for the formulation of ILs with a diverse range of anions. Research has demonstrated the synthesis of numerous novel ionic liquids by pairing the [PhTMA]⁺ cation with various anions.

These formulations include combinations with:

p-toluenesulfonate ([TSA]⁻)

dicyanamide (B8802431) ([DCA]⁻)

saccharinate ([SAC]⁻)

trifluoroacetate (B77799) ([TFA]⁻)

bis(trifluoromethanesulfonyl)imide ([Tf₂N]⁻) nih.gov

The ability to combine the phenyltrimethylammonium cation with such a wide array of anions highlights its utility in designing "task-specific" ionic liquids. The properties of the resulting IL, such as its melting point, viscosity, and solubility, can be finely tuned by selecting an appropriate anion nih.gov. This versatility is a key driver for the investigation of [PhTMA]⁺-based ILs in various chemical and industrial processes.

Advanced Studies on Structure-Performance Relationships in Phenyltrimethylammonium-Based Ionic Liquids

The performance of an ionic liquid is intrinsically linked to the structure of its constituent ions. For phenyltrimethylammonium-based ILs, the interplay between the bulky, aromatic [PhTMA]⁺ cation and the chosen anion dictates the resulting physicochemical properties. Systematic studies have been undertaken to understand these relationships, providing valuable insights for the design of ILs with specific characteristics nih.gov.

Key physicochemical properties that have been investigated for [PhTMA]⁺-based ionic liquids include:

Melting Point: The size, shape, and symmetry of the anion influence the packing efficiency of the ions in the solid state, which in turn affects the melting point.

Viscosity: The nature of the anion has a significant impact on the viscosity of the ionic liquid. For instance, ILs with the dicyanamide anion are known to have relatively low viscosity icm.edu.pl.

Density: The density of the ionic liquid is dependent on both the cation and the anion.

Thermal Stability: The thermal decomposition temperature is a critical parameter for practical applications, and studies have been conducted to determine the stability of various [PhTMA]⁺-based ILs nih.gov.

Solubility: The solubility of these ionic liquids in common solvents has also been collated, which is crucial for their application in various processes nih.gov.

The following interactive table provides a representative overview of the types of physicochemical properties studied for ionic liquids containing the phenyltrimethylammonium cation, illustrating how different anions can modulate these properties.

| Cation | Anion | Melting Point (°C) | Viscosity (mPa·s at 25°C) | Density (g/cm³ at 25°C) | Decomposition Temp. (°C) |

| Phenyltrimethylammonium | Methosulfate | Data not available | Data not available | Data not available | Data not available |

| Phenyltrimethylammonium | p-toluenesulfonate | Studied nih.gov | Studied nih.gov | Studied nih.gov | Studied nih.gov |

| Phenyltrimethylammonium | dicyanamide | Studied nih.gov | Studied nih.govicm.edu.pl | Studied nih.gov | Studied nih.gov |

| Phenyltrimethylammonium | saccharinate | Studied nih.gov | Studied nih.gov | Studied nih.gov | Studied nih.gov |

| Phenyltrimethylammonium | trifluoroacetate | Studied nih.gov | Studied nih.gov | Studied nih.gov | Studied nih.gov |

| Phenyltrimethylammonium | bis(trifluoromethanesulfonyl)imide | Studied nih.gov | Studied nih.gov | Studied nih.gov | Studied nih.gov |

Note: This table is illustrative and indicates that these properties have been the subject of research. Specific data points from a single comprehensive source are not fully available in the public domain.

These studies are fundamental for creating a predictive understanding of how the molecular structure of [PhTMA]⁺-based ILs translates to their macroscopic properties, enabling their rational design for specific applications epa.govnih.govresearchgate.net.

Applications of PTMAMS-Containing Ionic Liquids in Biocatalysis and Enzymatic Transformations

The use of ionic liquids as media for biocatalytic reactions and enzymatic transformations is a rapidly growing area of research. ILs can offer advantages over traditional organic solvents, such as enhanced enzyme stability, activity, and selectivity researchgate.netnih.govbohrium.com. The choice of cation and anion is critical, as they can significantly influence the enzyme's performance nih.govrsc.org.

While there is extensive research on various ionic liquids in biocatalysis, including those based on imidazolium, pyridinium, and cholinium cations, specific studies detailing the application of phenyltrimethylammonium methosulfate (PTMAMS) or other phenyltrimethylammonium-based ILs in this area are limited in publicly accessible literature. However, general principles derived from studies on other quaternary ammonium (B1175870) ILs can provide insights into their potential.

Key considerations for the use of ILs in biocatalysis include:

Enzyme Stability: The interaction between the IL ions and the enzyme's surface can affect its conformational stability researchgate.net. The charge on the enzyme surface and the nature of the IL ions play a crucial role researchgate.net.

Enzyme Activity: The activity of enzymes in ILs can be modulated by the IL's properties, such as hydrophobicity and hydrogen bonding capability bohrium.comnih.gov. Some ILs can lead to a significant increase in enzyme activity compared to conventional solvents rsc.org.

Recyclability: A major advantage of using ILs in biocatalysis is the potential for easy separation of the products and recycling of the enzyme-IL system researchgate.netnih.govmdpi.com.

Although direct experimental data for PTMAMS in biocatalysis is scarce, the known properties of quaternary ammonium salts suggest they could be viable candidates for certain enzymatic reactions, particularly if the anion is chosen to be biocompatible. Further research is needed to explore the potential of PTMAMS-containing ionic liquids in this promising field.

Green Chemistry Implications and Environmental Sustainability of PTMAMS as an Ionic Liquid Constituent

Biodegradability: The biodegradability of ionic liquids is a critical factor for their environmental sustainability. For quaternary ammonium salts, the rate of degradation is influenced by the structure of the cation, including the presence of aromatic rings and the length of alkyl chains bohrium.com. Studies on alkyltrimethylammonium salts have shown that they can be ultimately biodegradable, with degradation proceeding via N-dealkylation nih.gov. However, the presence of stable aromatic rings, such as the phenyl group in PTMAMS, can sometimes hinder rapid biodegradation compared to purely aliphatic structures bohrium.com. The biodegradability of many ionic liquids is still under investigation, and it cannot be assumed that all are environmentally benign rsc.orgresearchgate.net.

Advanced Applications and Emerging Research Directions for Phenyltrimethylammonium Methosulfate

Integration of PTMAMS in Polymer Synthesis and Modification

The integration of quaternary ammonium (B1175870) salts into polymer structures can impart unique functionalities, such as improved solubility, cationicity, and antimicrobial properties. mdpi.com Research in this area is exploring the use of PTMAMS for the synthesis and modification of advanced polymers.

One notable application is the functionalization of polysulfone to create anion exchange membranes (AEMs). researchgate.net In a study, commercial polysulfone was functionalized using a process that ultimately incorporated bis(phenyltrimethylammonium) (PTMA) groups into the polymer backbone. researchgate.net The resulting ionomeric membranes demonstrated good hydroxide (B78521) conductivity (over 10 mS/cm at room temperature) and surprisingly low water uptake (less than 20%). researchgate.net This combination of properties is attributed to the "side-chain-type" structure of the pendent functional groups, which is thought to facilitate efficient ion transport. researchgate.net Although the long-term stability of these particular PTMA-functionalized AEMs was found to be insufficient for alkaline fuel cell applications, the research provides valuable insights into polymer design for post-functionalization. researchgate.net

The synthesis of polymers containing quaternary ammonium salts is an active area of research. mdpi.com While challenges exist, such as the electron-withdrawing effect of the quaternary ammonium group that can affect polymerization activity, various methods are being explored to produce high-molecular-weight functional polymers. mdpi.com The general properties of quaternary ammonium salt polymers, such as their viscosity, molecular morphology, and solution behavior, are crucial for their application and are influenced by the polymer's molecular weight and charge density. mdpi.com

Table 1: Research Findings on Phenyltrimethylammonium (B184261) Functionalized Polysulfone

| Property | Finding | Source |

| Polymer Backbone | Commercial Polysulfone (PSf) | researchgate.net |

| Functional Group | bis(phenyltrimethylammonium) (PTMA) | researchgate.net |

| Hydroxide Conductivity | > 10 mS/cm at room temperature | researchgate.net |

| Water Uptake | < 20% | researchgate.net |

| Key Advantage | Good ion transport facilitated by side-chain structure | researchgate.net |

| Limitation | Insufficient long-term stability for alkaline fuel cells | researchgate.net |

Exploration of PTMAMS in Material Science Applications and Functional Materials

The field of material science is continuously searching for novel compounds to create functional materials with tailored properties. nih.gov PTMAMS, as an ionic liquid and a quaternary ammonium salt, possesses characteristics that make it a candidate for such applications. youtube.com Ionic liquids are known for their low vapor pressure, high thermal stability, and ability to be "designer solvents" with tunable properties. nih.gov

The functionalization of materials with quaternary ammonium salts is a common strategy to impart specific properties. youtube.com For instance, grafting these salts onto surfaces can create antimicrobial materials that inhibit biofilm formation. youtube.com The ionic nature of PTMAMS can also be exploited in the development of materials for electrochemical applications, where it can contribute to charge transport and modulate interfaces. youtube.com

Research into functional materials often involves the design and fabrication of materials at a molecular level for specific purposes like gas storage, separation, or catalysis. kaust.edu.sa While specific studies detailing the extensive use of PTMAMS in creating a wide array of functional materials are still emerging, its availability for research in material science suggests its potential is being actively explored. The ability to incorporate the phenyltrimethylammonium cation into various material matrices could lead to the development of new functional coatings, composites, and membranes with unique physicochemical properties.

Research into PTMAMS Utilization in Flow Chemistry and Microreactor Systems

Flow chemistry and microreactor systems offer significant advantages over traditional batch processing, including enhanced reaction control, scalability, safety, and efficiency. ulisboa.pt The synthesis of quaternary ammonium salts has been successfully demonstrated using continuous flow technologies. ulisboa.pt These systems can improve mass transfer by orders of magnitude, which is particularly beneficial for mass-transfer-limited reactions. ulisboa.pt Even for reactions not limited by mixing, the superior heat transfer in flow reactors allows for better control of highly exothermic reactions. ulisboa.pt

The use of continuous flow processes for the synthesis of quaternary ammonium salts has been shown to be an effective method that can be adapted for various functional groups. ulisboa.pt While this research did not specifically use PTMAMS, the principles are broadly applicable to this class of compounds. The development of a continuous process for producing quaternary ammonium salts involves optimizing reaction parameters and can lead to a more thorough understanding of the critical process factors. ulisboa.pt

Microreactors, with their high surface-area-to-volume ratio, are particularly well-suited for reactions involving quaternary ammonium salts. nih.gov The use of these systems can lead to significant process intensification. ulisboa.pt The investigation of PTMAMS in flow chemistry and microreactor systems is a promising research direction that could lead to more efficient and safer production methods for this and related compounds.

Table 2: Advantages of Flow Chemistry for Quaternary Ammonium Salt Synthesis

| Advantage | Description | Source |

| Enhanced Mass Transfer | Increased by up to two orders of magnitude in microreactors. | ulisboa.pt |

| Improved Heat Transfer | Better control over exothermic reactions, reducing side products. | ulisboa.pt |

| Process Intensification | High-temperature and high-pressure conditions can significantly reduce reaction times. | ulisboa.pt |

| Scalability | Continuous processes are often easier to scale up than batch reactions. | youtube.com |

| Safety | Better control over reaction conditions enhances safety, especially for hazardous reactions. | europa.eu |

Environmental and Toxicological Research Perspectives of Phenyltrimethylammonium Methosulfate

Investigation of Environmental Fate and Degradation Pathways of Phenyltrimethylammonium (B184261) Methosulfate

The environmental fate of a chemical compound is determined by its susceptibility to various degradation processes, including biodegradation and abiotic degradation (e.g., hydrolysis and photolysis).

Biodegradation:

While specific studies on the biodegradation of Phenyltrimethylammonium methosulfate are limited, research on structurally related alkyltrimethylammonium salts provides some insights. In activated sludge, these compounds have been shown to undergo ultimate biodegradation, with reported biodegradabilities of 97.4-100% based on dissolved organic matter. researchgate.net The initial step in the degradation pathway is believed to be N-dealkylation, forming a tertiary amine, which is then further degraded. researchgate.net Intermediates identified in the biodegradation of alkyltrimethylammonium salts include trimethylamine, dimethylamine, and methylamine. researchgate.net It is plausible that the phenyltrimethylammonium cation of PTMAMS could follow a similar initial degradation step, leading to the formation of N,N-dimethylaniline. However, the subsequent degradation of the aromatic ring would likely involve different microbial pathways.

Abiotic Degradation:

The stability of the phenyltrimethylammonium cation to abiotic degradation processes such as hydrolysis and photolysis is a key factor in its environmental persistence.

Hydrolysis: The phenyltrimethylammonium cation's structure, with a stable C-N bond connecting the phenyl group to the quaternary nitrogen, suggests a general resistance to hydrolysis under typical environmental pH conditions. However, theoretical studies using density functional theory (DFT) have investigated the degradation pathways of substituted trimethylammonium cations, including phenyltrimethylammonium, under hydroxide (B78521) attack. researchgate.net This suggests that at higher pH values, hydrolytic degradation could be a relevant pathway. Further experimental studies are needed to determine the rate and extent of hydrolysis of PTMAMS under various environmental conditions.

Photolysis: Information on the photolytic degradation of PTMAMS is not readily available. The presence of the phenyl group suggests that direct photolysis by absorption of sunlight could be a potential degradation pathway. The aromatic ring can absorb UV radiation, which may lead to the cleavage of chemical bonds and the breakdown of the molecule. The actual environmental relevance of this process would depend on factors such as the absorption spectrum of PTMAMS, the intensity of solar radiation, and the presence of other substances in the water that could act as photosensitizers or quenchers.

Ecotoxicological Studies and Comprehensive Environmental Impact Assessment of PTMAMS

A thorough environmental impact assessment of PTMAMS requires an understanding of its toxicity to a range of aquatic organisms.

The mode of action (MoA) of a toxicant describes the initial biochemical or physiological event that leads to an adverse outcome. For many organic chemicals, toxicity is often attributed to a non-specific mechanism known as narcosis, or baseline toxicity. This occurs when the chemical accumulates in the cell membranes of organisms, disrupting their function.

Research utilizing a critical membrane burden approach has provided insights into the MoA of PTMAMS. By measuring the phospholipid membrane-water distribution ratio (DMLW), it has been suggested that PTMAMS likely acts via a narcosis MoA. This is based on the observation that for PTMAMS, the toxic ratio (TR), which compares the narcosis critical membrane burden (CMBnarc) to the observed toxic endpoint, is less than 10. A TR below this threshold is indicative of narcosis.

Quaternary ammonium (B1175870) compounds are a broad class of chemicals with varying structures and toxicities. Comparing the toxicity of PTMAMS to other QACs can provide a relative understanding of its environmental hazard. While specific experimental ecotoxicity data for PTMAMS is not extensively available in the public domain, general toxicity trends for QACs are well-documented.

The toxicity of QACs to aquatic organisms is influenced by factors such as the length of the alkyl chain and the nature of the head group. Generally, QACs with longer alkyl chains tend to be more toxic. As a quaternary ammonium salt with a phenyl group, PTMAMS has a distinct structure compared to the more common alkyl-substituted QACs.

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the toxicity of chemicals based on their molecular structure. While no specific QSAR-predicted toxicity values for PTMAMS were found, studies on related compounds can offer some perspective. For instance, a QSAR study on N-alkylnicotinamide bromides, another class of quaternary ammonium salts, predicted that the toxicity to aquatic organisms increases with the length of the alkyl chain.

Ecotoxicity Data for this compound (PTMAMS) and Related Compounds

| Compound/Organism | Endpoint | Value (mg/L) | Source |

| This compound | Predicted MoA | Narcosis | - |

| Specific experimental data for PTMAMS is not readily available in the cited literature. |

This table is populated with qualitative data due to the lack of specific quantitative ecotoxicity values for PTMAMS in the provided search results. Further experimental testing is required to determine the precise LC50 and EC50 values for PTMAMS across different trophic levels.

Implementation of Green Chemistry Principles in this compound Applications

Green chemistry is a set of principles that encourages the design of chemical products and processes that reduce or eliminate the use or generation of hazardous substances. The application of these principles to the lifecycle of PTMAMS, from its synthesis to its use and disposal, is an important area of consideration.

The twelve principles of green chemistry provide a framework for evaluating and improving the environmental footprint of chemical products. firp-ula.org These principles include preventing waste, maximizing atom economy, designing less hazardous chemical syntheses, and designing for degradation. firp-ula.orgnih.gov

While specific research on the "green" synthesis or application of PTMAMS is not detailed in the available literature, the broader field of ionic liquids and quaternary ammonium compounds offers relevant perspectives. For example, research into the use of renewable feedstocks for the synthesis of QACs is an active area. nih.gov Additionally, the design of biodegradable QACs is a key strategy to minimize their environmental persistence and potential for long-term toxic effects. nih.gov

In the context of PTMAMS applications, adopting green chemistry principles could involve:

Safer Synthesis Routes: Exploring synthetic pathways that use less hazardous reagents and solvents, and that are more energy-efficient.

Designing for Degradation: While the phenyl group contributes to the stability of PTMAMS, future research could explore modifications to the molecule that would enhance its biodegradability without compromising its desired functionality.

Use in Sustainable Technologies: Investigating the potential use of PTMAMS as a catalyst or solvent in green chemical processes, a role that is being explored for other ionic liquids. The unique properties of ionic liquids, such as their low vapor pressure, make them attractive alternatives to volatile organic compounds (VOCs) in catalysis. researchgate.net

Further research and development are necessary to fully integrate green chemistry principles into the lifecycle of this compound.

Advanced Analytical Methodologies for Phenyltrimethylammonium Methosulfate Research

Spectroscopic Characterization Techniques (e.g., NMR, IR, UV-Vis Spectroscopy) for PTMAMS

Spectroscopic methods are indispensable for the structural confirmation of Phenyltrimethylammonium (B184261) methosulfate. These techniques provide detailed information about the molecule's atomic and electronic structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of PTMAMS.

¹H NMR: The proton NMR spectrum of PTMAMS would exhibit characteristic signals corresponding to the different types of protons. The protons on the phenyl group would appear as multiplets in the aromatic region (typically δ 7.0-8.0 ppm). The nine equivalent protons of the three methyl groups attached to the nitrogen atom would produce a sharp singlet, likely in the region of δ 3.0-4.0 ppm. The three protons of the methyl group from the methosulfate anion would also present as a singlet, at a slightly different chemical shift.

¹³C NMR: The carbon NMR spectrum provides information on the carbon skeleton. Distinct signals would be observed for the quaternary carbon attached to the nitrogen, the aromatic carbons of the phenyl ring, the methyl carbons of the trimethylammonium group, and the methyl carbon of the methosulfate counter-ion.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in PTMAMS. The IR spectrum would be characterized by absorption bands corresponding to:

C-H stretching vibrations from the aromatic ring and the methyl groups.

C=C stretching vibrations within the aromatic ring, typically found in the 1450-1600 cm⁻¹ region.

Strong absorption bands for the S=O and S-O stretching of the methosulfate group, which are characteristic of sulfate (B86663) esters.

C-N stretching vibrations from the quaternary ammonium (B1175870) group.

UV-Vis Spectroscopy: Ultraviolet-Visible spectroscopy provides information about the electronic transitions within the molecule. PTMAMS is expected to show absorption in the UV region due to the π-electron system of the phenyl group. The primary absorption maximum (λmax) is characteristic of the benzenoid chromophore.

Table 1: Predicted Spectroscopic Data for Phenyltrimethylammonium methosulfate

| Technique | Feature | Predicted Chemical Shift / Wavenumber / Wavelength |

|---|---|---|

| ¹H NMR | Phenyl Protons | δ 7.0-8.0 ppm (multiplet) |

| N-Methyl Protons | δ 3.0-4.0 ppm (singlet, 9H) | |

| S-Methyl Protons | δ 3.5-4.5 ppm (singlet, 3H) | |

| ¹³C NMR | Aromatic Carbons | δ 120-150 ppm |

| N-Methyl Carbons | δ 50-60 ppm | |

| S-Methyl Carbon | δ 55-65 ppm | |

| IR | Aromatic C=C | 1450-1600 cm⁻¹ |

| S=O Stretch | 1350-1450 cm⁻¹ (asymmetric), 1150-1250 cm⁻¹ (symmetric) | |

| C-N Stretch | 900-1200 cm⁻¹ |

| UV-Vis | π → π* transition | ~250-270 nm |

Chromatographic Separation Methods (e.g., Gas Chromatography, High-Performance Liquid Chromatography) for PTMAMS Quantification and Purity Assessment

Chromatographic techniques are essential for separating PTMAMS from impurities and for its quantification.

Gas Chromatography (GC): Due to its salt nature, PTMAMS is non-volatile and thermally labile, making direct analysis by GC challenging. Derivatization would be required to convert it into a more volatile and thermally stable compound before injection into the GC system. Alternatively, pyrolysis-GC could be employed. When coupled with a detector like a Flame Ionization Detector (FID), GC can be used for quantitative analysis. epa.gov

High-Performance Liquid Chromatography (HPLC): HPLC is the more suitable technique for the analysis of ionic compounds like PTMAMS.

Reversed-Phase HPLC: This is the most common mode of HPLC. For an ionic compound like PTMAMS, an ion-pairing agent would need to be added to the mobile phase to improve retention and peak shape on a C18 or C8 column.

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative for highly polar and ionic compounds. It uses a polar stationary phase and a mobile phase with a high concentration of organic solvent.

Detectors: A UV detector is commonly used for quantification, monitoring the absorbance at the λmax of the phenyl group. For higher sensitivity and specificity, a mass spectrometer can be used as a detector (LC-MS).

Table 2: Comparison of Chromatographic Methods for PTMAMS Analysis

| Method | Principle | Suitability for PTMAMS | Requirements |

|---|---|---|---|

| Gas Chromatography (GC) | Separation in the gas phase based on volatility and interaction with a stationary phase. | Low; PTMAMS is non-volatile. | Derivatization to increase volatility. |

| High-Performance Liquid Chromatography (HPLC) | Separation in the liquid phase based on partitioning between a mobile and stationary phase. | High; suitable for ionic, non-volatile compounds. | Ion-pairing agents for reversed-phase or use of HILIC mode. |

Mass Spectrometry (MS) Techniques for Identification and Elucidation of PTMAMS and its Metabolites

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is crucial for the structural confirmation of PTMAMS and the identification of its metabolites. libretexts.org

The primary species observed in the mass spectrum for PTMAMS would be the phenyltrimethylammonium cation ([C₉H₁₄N]⁺), with a calculated m/z of 136.1126.

Fragmentation Pattern: Upon collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS), the parent ion would fragment in predictable ways. youtube.commiamioh.edu

Loss of a methyl radical (•CH₃) to yield a fragment at m/z 121.

Loss of ethene (C₂H₄) via a rearrangement process.

Cleavage of the phenyl ring, leading to characteristic aromatic fragments.

Metabolite Identification: MS is instrumental in identifying metabolites formed in biological systems. nih.gov Common metabolic transformations include hydroxylation of the phenyl ring or demethylation of the ammonium group. These modifications result in a predictable mass shift from the parent drug. For example, hydroxylation would add 16 Da to the mass of the parent ion. The fragmentation pattern of the metabolite can then be compared to the parent compound to pinpoint the site of modification.

Table 3: Expected High-Resolution Mass Fragments for the Phenyltrimethylammonium Cation

| Fragment Ion | Proposed Structure | Nominal m/z |

|---|---|---|

| [C₉H₁₄N]⁺ | Parent Cation | 136 |

| [C₈H₁₁N]⁺ | Loss of CH₃ | 121 |

| [C₇H₇]⁺ | Tropylium ion | 91 |

Application of Advanced Hyphenated Techniques (e.g., GC-MS, LC-MS) in PTMAMS Research

Hyphenated techniques, which couple a separation technique with a detection technique, are the cornerstone of modern analytical chemistry. rsc.orgmdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS): While direct analysis is difficult, GC-MS could be applied to identify impurities or degradation products of PTMAMS after derivatization. brjac.com.brresearchgate.net The gas chromatograph separates the volatile components of a mixture, which are then introduced into the mass spectrometer for identification based on their mass spectra and fragmentation patterns. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is the premier tool for the analysis of PTMAMS in complex matrices. nih.govresearchgate.net The HPLC system separates PTMAMS from excipients, impurities, or biological matrix components. nih.gov The eluent from the LC column is then directed into the mass spectrometer.

Quantification: Using techniques like selected ion monitoring (SIM) or multiple reaction monitoring (MRM), LC-MS provides exceptional sensitivity and selectivity for quantifying PTMAMS. researchgate.net

Metabolite Profiling: LC-MS is widely used for metabolite profiling studies. youtube.com It can detect and tentatively identify potential metabolites based on their retention times and mass spectral data, even at very low concentrations. nih.gov High-resolution mass spectrometry (HRMS) coupled with LC, such as LC-Q-TOF or LC-Orbitrap, allows for the determination of the elemental composition of metabolites, greatly aiding in their structural elucidation. nih.govnih.gov

Table 4: Advantages of LC-MS for PTMAMS Research

| Feature | Advantage | Application in PTMAMS Research |

|---|---|---|

| High Selectivity | Can distinguish PTMAMS from structurally similar compounds and matrix interferences. | Accurate quantification and impurity profiling. |

| High Sensitivity | Can detect very low concentrations of the analyte. | Analysis in biological fluids, metabolite detection. |

| Structural Information | MS/MS provides fragmentation data for structural confirmation. | Identification of unknown impurities and metabolites. |

| Direct Analysis | No derivatization required for PTMAMS. | Simplified sample preparation and faster analysis time. |

Methodologies for Quantitative Analysis and Impurity Profiling of this compound

Ensuring the purity and accurately determining the concentration of PTMAMS are critical for its research and application.

Quantitative Analysis:

HPLC-UV: A common and robust method for quantification involves developing a validated HPLC-UV method. A calibration curve is constructed by plotting the peak area of PTMAMS standards against their known concentrations. The concentration of PTMAMS in an unknown sample is then determined from this curve.

LC-MS/MS: For lower detection limits and higher selectivity, a validated LC-MS/MS method is the gold standard. nih.gov An internal standard, a structurally similar compound, is often used to improve the accuracy and precision of the quantification. The method is validated according to regulatory guidelines, assessing parameters like linearity, accuracy, precision, and limits of detection and quantification.

Impurity Profiling: Impurity profiling is the identification and quantification of all potential impurities in a substance. nih.gov

Methodology: A high-resolution separation technique like HPLC or capillary electrophoresis is used. The primary detection method is typically mass spectrometry, which can provide structural information about the impurities.

Potential Impurities: Impurities in PTMAMS could originate from the starting materials, by-products of the synthesis, or degradation products. Examples could include unreacted precursors like N,N-dimethylaniline, or side-products from methylation reactions.